
N-(2-Dimethylaminopropionyl)-1-indanamine picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dimethylaminopropionyl)-1-indanamine picrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylaminopropionyl group attached to an indanamine core, and a picrate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminopropionyl)-1-indanamine picrate typically involves a multi-step process. One common method starts with the preparation of the indanamine core, followed by the introduction of the dimethylaminopropionyl group. The final step involves the addition of the picrate group.
Preparation of Indanamine Core: The indanamine core can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and amination steps.
Introduction of Dimethylaminopropionyl Group: This step involves the reaction of the indanamine core with 2-dimethylaminopropionyl chloride in the presence of a base such as triethylamine.
Addition of Picrate Group: The final step involves the reaction of the intermediate product with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dimethylaminopropionyl)-1-indanamine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminopropionyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indanamine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-(2-Dimethylaminopropionyl)-1-indanamine picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-Dimethylaminopropionyl)-1-indanamine picrate involves its interaction with specific molecular targets and pathways. The compound can interact with neurotransmitter receptors, enzymes, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2-Dimethylaminopropionyl)-1-indanamine picrate can be compared with other similar compounds, such as:
N-(2-Dimethylaminopropionyl)-1-indanamine: Lacks the picrate group, resulting in different chemical and physical properties.
N-(2-Dimethylaminopropionyl)-1-indanamine nitrate: Contains a nitrate group instead of a picrate group, leading to different reactivity and applications.
N-(2-Dimethylaminopropionyl)-1-indanamine sulfate: Contains a sulfate group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct properties and makes it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
6520-56-5 |
|---|---|
Formule moléculaire |
C20H23N5O8 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-3-(dimethylamino)propanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H20N2O.C6H3N3O7/c1-16(2)10-9-14(17)15-13-8-7-11-5-3-4-6-12(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,13H,7-10H2,1-2H3,(H,15,17);1-2,10H |
Clé InChI |
UYXSBDKJZLNNCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

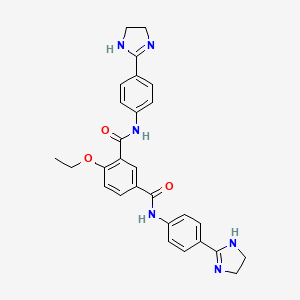
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
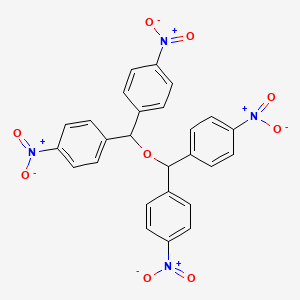


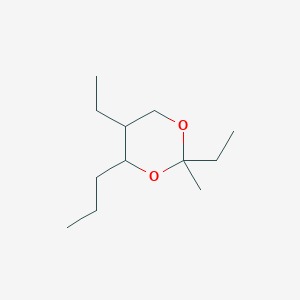


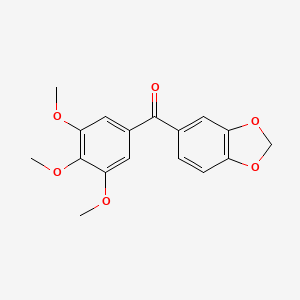
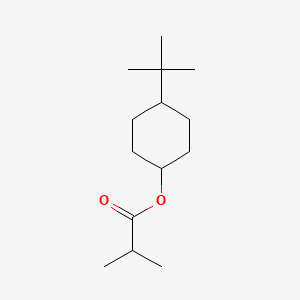
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
